1,2-Distearoyl-sn-glycero-3-phosphocholine
1,2-Distearoyl-sn-glycero-3-phosphocholine
1,2-distearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which both phosphatidyl acyl groups are specified as stearoyl (octadecanoyl). It is functionally related to an octadecanoic acid.
PC(18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
PC(18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
816-94-4
VCID:
VC20861850
InChI:
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C44H88NO8P
Molecular Weight:
790.1 g/mol
1,2-Distearoyl-sn-glycero-3-phosphocholine
CAS No.: 816-94-4
Cat. No.: VC20861850
Molecular Formula: C44H88NO8P
Molecular Weight: 790.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-distearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which both phosphatidyl acyl groups are specified as stearoyl (octadecanoyl). It is functionally related to an octadecanoic acid. PC(18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 816-94-4 |
| Molecular Formula | C44H88NO8P |
| Molecular Weight | 790.1 g/mol |
| IUPAC Name | [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1 |
| Standard InChI Key | NRJAVPSFFCBXDT-HUESYALOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
| Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator